Cas no 6801-81-6 (Oxazepam glucuronide)

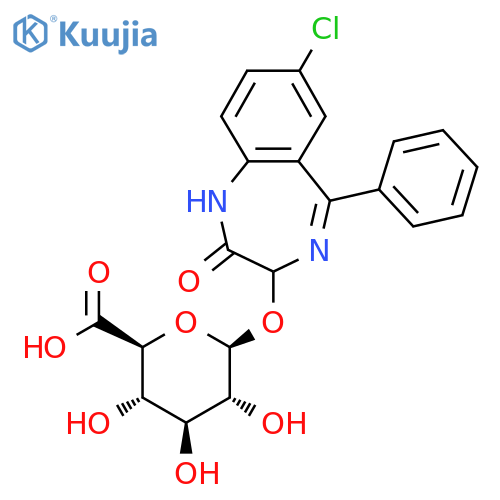

Oxazepam glucuronide structure

商品名:Oxazepam glucuronide

CAS番号:6801-81-6

MF:C21H19ClN2O8

メガワット:462.837165117264

CID:968283

Oxazepam glucuronide 化学的及び物理的性質

名前と識別子

-

- oxazepam glucuronide

- O1-(7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-β-D-glucopyranuronic acid

- Oxazepam glucuronide solution

- Oxazepam β-D-Glucuronide

- Oxazepam, glucuronide

- beta-D-Glucopyranosiduronic acid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl

- Q27254098

- 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid

- Oxazepam glucuronide solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material

- Glucopyranosiduronic aid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl, beta-D-

- (2S,3S,4S,5R,6S)-6-[

- Oxazepam glucuronide

-

- インチ: 1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1

- InChIKey: FIKQKGFUBZQEBL-IFBJMGMISA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(C(N2)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O

計算された属性

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 32

- 回転可能化学結合数: 4

- 複雑さ: 745

- トポロジー分子極性表面積: 158

じっけんとくせい

- フラッシュポイント: 9℃

Oxazepam glucuronide セキュリティ情報

- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution

- 危険カテゴリコード: 11-23/24/25-39/23/24/25

- セキュリティの説明: 7-16-36/37-45

-

危険物標識:

Oxazepam glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | O-023-1ML |

Oxazepam glucuronide solution |

6801-81-6 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |

1908.56 | 2021-05-13 |

Oxazepam glucuronide 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

6801-81-6 (Oxazepam glucuronide) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量